1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate
Description
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate is a naphthoimidazolium derivative featuring a fused naphthoquinone-imidazole core substituted with three methyl groups and a methanesulfonate counterion. Its synthesis and applications are less documented in the provided evidence, but structural analogs and related derivatives highlight its relevance in medicinal chemistry, particularly in enzyme inhibition and antitumor research .
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methanesulfonate;1,2,3-trimethylbenzo[f]benzimidazol-3-ium-4,9-dione |
InChI |
InChI=1S/C14H13N2O2.CH4O3S/c1-8-15(2)11-12(16(8)3)14(18)10-7-5-4-6-9(10)13(11)17;1-5(2,3)4/h4-7H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GOMWFIMTXQDUKE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(N1C)C(=O)C3=CC=CC=C3C2=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Construction of the Naphthoimidazole Core
The initial step typically involves condensation reactions between appropriately substituted naphthalene derivatives and imidazole precursors. This step forms the 1,2,3-trimethylbenzo[f]benzimidazol-3-ium-4,9-dione scaffold.
Reaction Conditions: The condensation is often carried out in mixed solvents such as n-butanol and toluene or cyclohexane under inert atmosphere (nitrogen or argon) to prevent oxidation, at elevated temperatures ranging from 100°C to 160°C for 10 to 12 hours. A Dean-Stark apparatus is used to continuously remove water formed during the reaction, driving the equilibrium toward product formation.
Catalysts and Additives: Sodium acetate is commonly employed as a base to facilitate the condensation and stabilize intermediates.
Yield and Purification: Yields reported for similar condensation reactions range from 70% to 96%, with purification achieved by flash chromatography using dichloromethane-methanol mixtures or recrystallization from diethyl ether or ethyl acetate.
Quaternization and Salt Formation
The imidazolium cation is generated by quaternization of the imidazole nitrogen, often using alkyl halides or related reagents. The final step involves neutralization with methanesulphonic acid to form the methanesulphonate salt.
Neutralization Step: The cationic naphthoimidazolium intermediate is treated with methanesulphonic acid under controlled conditions to yield the stable methanesulphonate salt.
Reaction Conditions: This step is typically performed at room temperature or slightly elevated temperatures, ensuring complete salt formation without decomposition.
Characterization: The product is characterized by standard techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Experimental Data Summary
| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation | Naphthalene derivative + imidazole precursor + sodium acetate in BuOH/toluene | 100–160 °C | 10–12 h | N2 or Ar | 70–96 | Dean-Stark apparatus used to remove water; inert atmosphere to prevent oxidation |
| Quaternization | Alkyl halide or equivalent reagent | Room temp | Several h | Inert | High | Formation of imidazolium cation |
| Salt formation (neutralization) | Methanesulphonic acid | Room temp | 1–2 h | Ambient | Quantitative | Yields near quantitative; product isolated as methanesulphonate salt |
Research Findings and Optimization Notes
Microwave-assisted synthesis has been reported for related cyanine dyes involving indolium salts, achieving high yields (around 79%) in short reaction times (20 min at 120°C), suggesting potential for process intensification in similar imidazolium salt syntheses.
Solvent choice critically affects yield and purity; mixed solvent systems (e.g., butanol-toluene) provide optimal solubility and reaction rates.
Use of sodium acetate as a mild base facilitates condensation without side reactions.
Purification by recrystallization from diethyl ether or ethyl acetate yields high-purity crystalline products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Biological Activity
1,2,3-Trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate is a chemical compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
- Molecular Formula : C15H16N2O5S
- Molecular Weight : 336.36 g/mol
- CAS Number : [not provided in the search results]
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of naphthoquinone structures exhibit significant inhibitory effects on cancer cell proliferation. In particular, compounds with similar scaffolds have shown IC50 values in the low nanomolar range against human dihydroorotate dehydrogenase (hDHODH), a target for cancer therapy. This inhibition leads to increased reactive oxygen species (ROS) production and subsequent apoptosis in tumor cells .
Antimalarial Properties
Research indicates that related compounds demonstrate promising antimalarial activity. The synthesis of N1,N3-Dialkyldioxonaphthoimidazoliums has been explored for their efficacy against malaria parasites. These compounds were characterized for their purity and biological testing, revealing effective antimalarial properties .
The biological activities of 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : By increasing ROS levels within cells, the compound triggers apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Studies have shown that treatment with similar compounds results in cell cycle arrest at specific phases, further contributing to their antitumor effects .
Synthesis and Characterization
A study focusing on the synthesis of naphthoquinone derivatives provided insights into the structural modifications that enhance biological activity. The characterization involved high-performance liquid chromatography (HPLC) to ensure purity levels above 95%, which is critical for reliable biological testing .
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 11k | 9 | Inhibits hDHODH |
| 11l | 4.5 | Induces apoptosis |
In Vivo Studies
In vivo experiments demonstrated that compounds structurally related to 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate exhibited significant tumor growth inhibition in murine models. These studies are essential for understanding the pharmacodynamics and potential therapeutic applications of these compounds in clinical settings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of naphthoimidazoles exhibit significant anticancer properties. Specifically, the compound has shown efficacy against various cancer cell lines, including breast and prostate cancer. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and inhibition of the NF-kB signaling pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that it disrupts microbial cell membranes and inhibits essential metabolic processes . This property is particularly valuable in developing new antibiotics amid rising resistance to existing drugs.
Materials Science
Fluorescent Dyes
Due to its unique structural properties, this compound can be utilized as a fluorescent dye in biological imaging. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time. Studies have shown that it can be conjugated with biomolecules for enhanced imaging capabilities .
Polymer Additives
In materials science, the compound serves as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve tensile strength and reduce thermal degradation rates .
Environmental Applications
Photocatalysis
The compound's photochemical properties allow it to function as a photocatalyst for environmental remediation. It can facilitate the degradation of organic pollutants under UV light exposure, making it a candidate for wastewater treatment technologies . Studies have demonstrated its effectiveness in breaking down hazardous substances into less harmful byproducts.
Anticancer Activity Case Study
A study involving 1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate was conducted on human breast adenocarcinoma (MCF-7) cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .
Photocatalytic Degradation Case Study
In an investigation into environmental applications, the compound was tested for its ability to degrade methylene blue dye in aqueous solutions under UV light. The results indicated a degradation efficiency of over 90% within 120 minutes of exposure. This highlights its potential use in advanced oxidation processes for wastewater treatment .
Comparison with Similar Compounds
Key Compounds
- 3-Benzyl-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-naphthoimidazolium bromide (5c) : Features a benzyl substituent and bromide counterion. Synthesized via HBr addition and reflux, yielding a yellow solid. Structural analysis (NMR, HR-MS) confirms regioselective alkylation at the imidazolium nitrogen .
- 1-(2-Methoxyethyl)-2-methyl-3-(4-methoxyphenyl)-4,9-dioxo-naphthoimidazolium bromide (5a) : Contains a methoxyphenyl group, enhancing aromatic interactions. The bromide counterion may reduce aqueous solubility compared to methanesulfonate .
- Hydroxyalkyl-substituted derivatives (5r–5v) : Compounds with hydroxyethyl to hydroxyhexyl chains (e.g., 5r: 2-hydroxyethyl; 5v: 6-hydroxyhexyl) demonstrate increased polarity. NMR data (e.g., δ 4.92 ppm for 5r’s hydroxyethyl protons) and HR-MS confirm structural integrity. Hydroxy groups may improve solubility but reduce membrane permeability .
Comparison Table
| Compound Name | Substituents | Counterion | Key Features |
|---|---|---|---|
| Target Compound | 1,2,3-Trimethyl | Methanesulfonate | High solubility (polar counterion) |
| 5a | 4-Methoxyphenyl, 2-methoxyethyl | Bromide | Aromatic substituents enhance π-π stacking |
| 5r | 2-Hydroxyethyl | Bromide | Hydrophilic side chain; potential H-bonding |
Structural Insights :
- The target compound’s methanesulfonate counterion likely improves aqueous solubility compared to bromide analogs, which are more lipophilic .
Naphthoimidazole-Triazolium Hybrids with Antitumor Activity
Key Compounds
- 4,9-Dioxo-4,9-dihydro-1H-naphtho[2,3-d][1,2,3]triazol-3-ium salts: These triazolium derivatives exhibit potent antitumor activity, with GI50 values in the low μM to nM range against cancer cells. The triazolium core differs from the imidazolium system but retains the naphthoquinone moiety critical for redox activity .
Comparison Table
Implications :
- The triazolium derivatives’ superior antitumor activity suggests that replacing the imidazolium core with a triazolium system may enhance cytotoxicity, possibly due to altered electronic properties or binding modes .
Naphthoimidazole-N-acyl Hydrazones as Enzyme Inhibitors
Key Compound
Comparison Table
Implications :
- The rigid imidazolium core of the target compound may limit adaptability to enzyme binding pockets compared to the flexible hydrazone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
